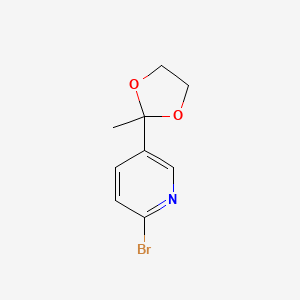
(4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)benzene is a versatile chemical compound with a unique structure that allows for various applications in scientific research. It is characterized by the presence of a cyclobutene ring substituted with chlorine and trifluoromethyl groups, making it a valuable tool in fields ranging from drug development to material synthesis.
Vorbereitungsmethoden
The synthesis of (4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)benzene typically involves the reaction of 4-chlorobenzotrifluoride with suitable reagents under controlled conditions. One common method is the liquid-phase fluorination of 4-chlorobenzotrifluoride using anhydrous hydrogen fluoride in the presence of a catalyst at low temperatures (below 100°C) and under pressure . This method ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
(4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The cyclobutene ring allows for addition reactions with various reagents.
Common reagents used in these reactions include hydrogen fluoride, chlorine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)benzene has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is employed in the development of new pharmaceuticals and as a tool in biochemical studies.
Medicine: It plays a role in drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: The compound is used in the production of materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which (4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)benzene exerts its effects involves interactions with molecular targets and pathways specific to its application. For instance, in drug development, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific context of its use .
Vergleich Mit ähnlichen Verbindungen
(4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)benzene can be compared with other similar compounds, such as:
4-Chlorobenzotrifluoride: Similar in structure but lacks the cyclobutene ring, making it less versatile in certain applications.
1-Chloro-4-(trifluoromethyl)benzene: Another related compound with different reactivity and applications.
The uniqueness of this compound lies in its cyclobutene ring, which provides additional reactivity and versatility compared to its analogs .
Eigenschaften
IUPAC Name |
(4-chloro-3,3,4-trifluorocyclobuten-1-yl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3/c11-10(14)8(6-9(10,12)13)7-4-2-1-3-5-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLLLSFRTUPDBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(C2(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




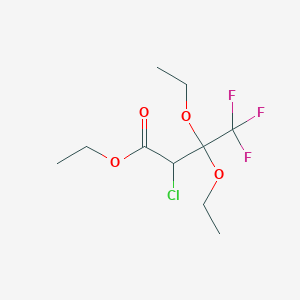
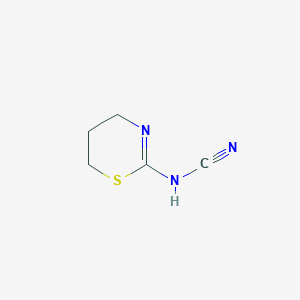
![2-({[(tert-butoxy)carbonyl]amino}methyl)-3-methylbutanoic acid hydrochloride](/img/structure/B6360200.png)

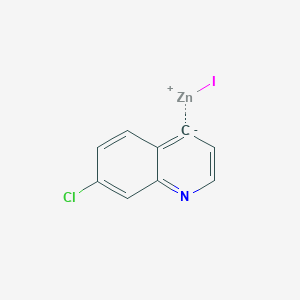
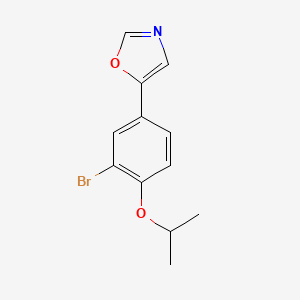


![[1,1'-Biphenyl]-4-carbonyl fluoride](/img/structure/B6360228.png)
